N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
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Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as pyrano[2,3-d]pyrimidinone derivatives have been synthesized using a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel derivatives related to the thieno[3,2-d]pyrimidin-4(5H)-ones, demonstrating their potential as anticancer and anti-inflammatory agents. One study synthesized a series of compounds via condensation, with evaluations indicating cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition, suggesting a structure-activity relationship that could inform further drug development (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidin-4-one derivatives have been explored, with some compounds exhibiting significant antistaphylococcal activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of the thieno[3,2-d]pyrimidin scaffold in medicinal chemistry (Kostenko et al., 2008).
Interaction with Proteins
Investigations into the interactions of related compounds with proteins, such as bovine serum albumin, have provided insights into their binding mechanisms and potential effects on protein function. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).
Antioxidant Activity
The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has been explored, with some derivatives showing significant radical scavenging abilities. This property is valuable in the development of drugs aimed at combating oxidative stress-related diseases (Kotaiah et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide are Mycobacteria , including Mycobacterium tuberculosis and Mycobacterium bovis . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This leads to the inhibition of the growth and proliferation of these bacteria.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-14(7-6-12-4-2-1-3-5-12)18-9-10-20-16(22)15-13(8-11-24-15)19-17(20)23/h1-5,8,11H,6-7,9-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXMGBZNXPXDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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